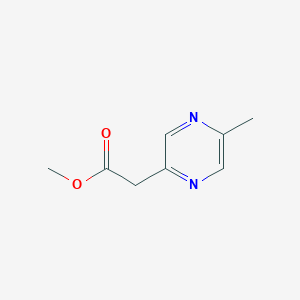

Methyl 2-(5-methylpyrazin-2-yl)acetate

Description

Evolution of Research Interests in Pyrazine (B50134) Derivatives and their Significance

Research interest in pyrazine derivatives has evolved significantly since their initial discovery. Initially, the focus was on their isolation from natural sources and the elucidation of their fundamental chemical structures and properties. Over time, this has expanded to include the synthesis of novel derivatives and the exploration of their applications in medicinal chemistry, materials science, and as flavoring and fragrance agents. echemi.com The versatility of the pyrazine ring allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse and often potent biological effects.

The history of pyrazine chemistry dates back to the 19th century. One of the earliest synthesis reactions still in use is the Staedel–Rugheimer pyrazine synthesis, first reported in 1876. This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. Another early method is the Gutknecht pyrazine synthesis from 1879, which also relies on the self-condensation of an α-ketoamine. These foundational synthetic routes paved the way for the preparation and study of a wide array of pyrazine derivatives.

Pyrazines were also discovered to be naturally occurring compounds, often contributing to the aroma and flavor of various foods. lookchem.com The advent of technologies like coupled gas-liquid chromatography and mass spectrometry in the 1960s greatly aided in the isolation and identification of these naturally occurring pyrazines, even in trace amounts.

Substituted alkylpyrazines are of significant chemical and biochemical importance. They are well-known as potent aroma compounds, contributing nutty, roasted, and toasted flavor characteristics to a variety of fermented and thermally processed foods, such as coffee, cocoa, and baked goods. lookchem.commerckmillipore.com Beyond their role as flavor and fragrance agents, alkylpyrazines have garnered substantial attention in the pharmaceutical and medicinal chemistry fields.

The pyrazine nucleus is a key structural motif in numerous biologically active molecules and approved drugs. For instance, pyrazinamide (B1679903) is a first-line medication for the treatment of tuberculosis. Other pyrazine-containing drugs include amiloride, a potassium-sparing diuretic, and bortezomib, an anticancer agent. beilstein-journals.org The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and metal coordination, which are crucial for their interaction with biological targets. google.com The structural and electronic properties of the pyrazine ring can be fine-tuned by the introduction of various substituents, allowing for the optimization of pharmacological activity. chemuniverse.com This has led to the development of pyrazine derivatives with a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. aablocks.com

Overview of Methyl 2-(5-methylpyrazin-2-yl)acetate within Heterocyclic Chemistry Research

This compound is a specific derivative of pyrazine that belongs to the class of heterocyclic compounds. Its structure features a pyrazine ring substituted with a methyl group at the 5-position and a methyl acetate (B1210297) group at the 2-position.

While specific synthetic procedures for this compound are not extensively documented in the available literature, a common method for the synthesis of similar pyrazine esters is the esterification of the corresponding carboxylic acid. beilstein-journals.orgresearchgate.net For example, Methyl 5-methylpyrazine-2-carboxylate is synthesized by the esterification of 5-methylpyrazine-2-carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. beilstein-journals.orgchemicalbook.com A similar approach could likely be employed for the synthesis of this compound from 2-(5-methylpyrazin-2-yl)acetic acid.

Below is a data table with some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CN=C(C=N1)CC(=O)OC |

Current Research Landscape and Gaps Pertaining to this compound

A comprehensive review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While there is a wealth of information on pyrazine derivatives in general, and even on closely related compounds, there is a notable absence of dedicated studies on the synthesis, characterization, and potential applications of this compound.

The existing research landscape is rich with studies on other pyrazine esters and acetic acid derivatives, which are explored for their potential in medicinal chemistry and materials science. For instance, derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for their free radical scavenging and antimicrobial activities. researchgate.net However, the specific structural configuration of this compound remains largely unexplored.

This lack of focused research presents several opportunities for future investigation:

Synthesis and Characterization: The development and optimization of a reliable synthetic route for this compound would be a crucial first step. This would be followed by a thorough characterization of its physicochemical and spectroscopic properties.

Medicinal Chemistry: Given the broad range of biological activities exhibited by pyrazine derivatives, this compound could be a valuable candidate for screening in various biological assays. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent could be investigated.

Flavor and Fragrance Chemistry: As many alkylpyrazines are known for their aromatic properties, an investigation into the sensory characteristics of this compound could reveal potential applications in the food and fragrance industries.

Materials Science: Pyrazine derivatives have also been used as building blocks for functional materials. The potential of this compound as a ligand for coordination polymers or as a component in organic electronic materials could be another avenue of research.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 2-(5-methylpyrazin-2-yl)acetate |

InChI |

InChI=1S/C8H10N2O2/c1-6-4-10-7(5-9-6)3-8(11)12-2/h4-5H,3H2,1-2H3 |

InChI Key |

UIJVZUDTPWEZMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of Methyl 2 5 Methylpyrazin 2 Yl Acetate and Analogues

Conventional Laboratory Synthesis Routes for Methyl 2-(5-methylpyrazin-2-yl)acetate

Conventional laboratory methods provide the foundational routes for synthesizing the pyrazine (B50134) core and introducing the necessary functional groups. These strategies often involve multi-step processes that allow for the controlled construction of the target molecule.

Condensation and Cyclization Strategies for Pyrazine Ring Formation

The cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine, which cyclizes to form a dihydropyrazine (B8608421) intermediate that is subsequently oxidized to the aromatic pyrazine ring. organic-chemistry.orgwikipedia.org This classical approach offers a versatile platform for producing a wide array of substituted pyrazines.

The most fundamental route to the pyrazine nucleus involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. google.com To achieve the 2,5-disubstituted pattern of the target molecule, unsymmetrical starting materials are required. For instance, the reaction of methylglyoxal (B44143) (an α-ketoaldehyde) with a suitable diamine would be a direct approach.

A significant variation of this method, discovered by Jones in 1949, involves the condensation of α-amino acid amides with 1,2-dicarbonyls. organic-chemistry.org This reaction proceeds in a direct manner, often providing the desired pyrazine with good yields. The use of an α-amino acid amide instead of a simple diamine introduces different functionalities onto the resulting pyrazine ring, which can be valuable for further synthetic transformations.

| Reactant A | Reactant B | Key Feature | Resulting Moiety |

| α-Dicarbonyl Compound (e.g., Methylglyoxal) | 1,2-Diamine | Forms the core pyrazine ring | Substituted Pyrazine |

| α-Dicarbonyl Compound | α-Amino Acid Amide | Direct route to functionalized pyrazines | Substituted Pyrazine |

A specific and illustrative method for forming a substituted pyrazine ring involves the reaction between methylglyoxal and 2-amino malonamide (B141969). This pathway leads to the formation of a highly functionalized pyrazine intermediate. The initial step is a condensation reaction where 2-amino malonamide is treated with methylglyoxal in an aqueous solution. researchgate.net The reaction is typically performed at low temperatures, around 6°C, in the presence of a base like sodium hydroxide. This process yields a 2-methyl-5-hydroxy-4-pyrazinamide intermediate, demonstrating a direct and effective method for constructing the 5-methylpyrazine core from acyclic precursors. researchgate.net While this specific example leads to an amino-pyrazine after further steps, the initial ring-forming reaction is a key strategy for obtaining the desired substitution pattern.

Esterification and Amidation Approaches for Acetate (B1210297) Moiety Introduction

Once the 5-methylpyrazine core is synthesized, the methyl acetate moiety must be introduced at the 2-position. This can be accomplished through several distinct synthetic routes, either by building the side chain from a pre-existing functional group or by homologating a carboxylic acid.

One of the most direct methods for this transformation is the Arndt-Eistert homologation . organic-chemistry.orgwikipedia.orgambeed.com This reaction sequence extends a carboxylic acid by a single methylene (B1212753) group (-CH2-). The process begins with a readily available precursor, 5-methylpyrazine-2-carboxylic acid. google.comtechnoarete.org

Arndt-Eistert Synthesis Steps:

Acid Chloride Formation: 5-methylpyrazine-2-carboxylic acid is first converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Diazoketone Formation: The resulting acid chloride reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate.

Wolff Rearrangement: The diazoketone undergoes a Wolff Rearrangement, catalyzed by silver(I) oxide (Ag₂O) or under photochemical/thermal conditions. This step expels N₂ gas and forms a highly reactive ketene (B1206846) intermediate. nrochemistry.com

Ester Formation: The ketene is then trapped by a nucleophile. In the presence of methanol (B129727), the ketene reacts to form the desired final product, this compound. organic-chemistry.orgnrochemistry.com

An alternative, multi-step approach begins with 2,5-dimethylpyrazine (B89654):

Side-Chain Halogenation: The methyl group at the 2-position can be selectively halogenated using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. This reaction, known as a Wohl-Ziegler reaction, is analogous to benzylic bromination and forms 2-(bromomethyl)-5-methylpyrazine. youtube.commasterorganicchemistry.comorganic-chemistry.org

Nitrile Formation: The resulting bromomethyl derivative is a reactive electrophile. Treatment with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO facilitates a nucleophilic substitution (Sₙ2) reaction to yield (5-methylpyrazin-2-yl)acetonitrile. chemspider.comyoutube.com

Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic (e.g., H₂SO₄, H₂O) or basic conditions, which first forms the carboxylate salt followed by acidification. This step produces (5-methylpyrazin-2-yl)acetic acid. doubtnut.combrainly.indoubtnut.com

Esterification: The final step is a classic Fischer esterification, where the carboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound. masterorganicchemistry.comorganic-chemistry.org

| Starting Material | Key Transformation | Reagents | Intermediate/Product |

| 5-Methylpyrazine-2-carboxylic acid | Arndt-Eistert Homologation | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, CH₃OH | This compound |

| 2,5-Dimethylpyrazine | Side-Chain Bromination | NBS, Radical Initiator | 2-(Bromomethyl)-5-methylpyrazine |

| 2-(Bromomethyl)-5-methylpyrazine | Cyanation | NaCN | (5-Methylpyrazin-2-yl)acetonitrile |

| (5-Methylpyrazin-2-yl)acetonitrile | Hydrolysis | H₃O⁺ or OH⁻/H⁺ | (5-Methylpyrazin-2-yl)acetic acid |

| (5-Methylpyrazin-2-yl)acetic acid | Fischer Esterification | CH₃OH, H₂SO₄ | This compound |

Halogenation and Reduction Methodologies

Halogenation plays a crucial role in the synthesis of pyrazine derivatives by creating reactive intermediates. For instance, the synthesis of 2-bromo-5-methylpyrazine (B1289261) from 2-amino-5-methylpyrazine via a Sandmeyer-type diazotization reaction provides a versatile building block. tsijournals.com This halopyrazine can then undergo various cross-coupling reactions to introduce the desired side chain.

Furthermore, as described in the previous section, side-chain halogenation of alkylpyrazines is a key strategic step. The use of N-Bromosuccinimide (NBS) allows for the specific bromination of the methyl group attached to the pyrazine ring, converting it into a reactive bromomethyl group without affecting the aromatic ring itself. masterorganicchemistry.comorganic-chemistry.org This transformation is fundamental for subsequent nucleophilic substitution reactions to build the acetate side chain.

Reduction methodologies in pyrazine chemistry typically involve the saturation of the aromatic ring. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or treatment with sodium in ethanol (B145695) can reduce pyrazines to the corresponding piperazines. While not a direct route to the target compound, these reduction methods are important for creating related saturated analogues.

Green Chemistry Principles Applied to Pyrazine Synthesis

The application of green chemistry principles to the synthesis of pyrazines aims to reduce environmental impact, improve safety, and increase efficiency. Key strategies include the use of environmentally benign solvents, catalysts, and energy sources.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are a cornerstone of green pyrazine synthesis. nrochemistry.com This approach minimizes solvent usage, reduces waste, and saves time and energy. For example, the condensation of 1,2-diketones with 1,2-diamines can be performed in a one-pot fashion, sometimes involving an in-situ aromatization of the dihydropyrazine intermediate. nrochemistry.com

The use of microwave irradiation as an energy source has been shown to accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating. chemicalbook.com Esterification reactions to form pyrazine esters have been successfully performed under microwave-assisted conditions. chemicalbook.com

Furthermore, the selection of solvents and catalysts is critical. Developing syntheses that can be performed in water or other green solvents is a major goal. Catalytic systems that are efficient, reusable, and based on earth-abundant metals are preferred over stoichiometric reagents or catalysts based on precious metals. wikipedia.org For example, some pyrazine syntheses have been developed using manganese-based pincer complexes as catalysts for dehydrogenative coupling reactions, which produce only water and hydrogen gas as byproducts, making the process highly atom-economical and environmentally benign. wikipedia.org

| Green Chemistry Principle | Application in Pyrazine Synthesis | Benefit |

| Atom Economy | Dehydrogenative coupling reactions that produce H₂ and H₂O as byproducts. wikipedia.org | Maximizes incorporation of reactants into the final product, minimizes waste. |

| One-Pot Reactions | Condensation and subsequent aromatization in a single reaction vessel. nrochemistry.com | Reduces solvent use, energy consumption, and purification steps. |

| Alternative Energy Sources | Use of microwave irradiation for esterification and other reactions. chemicalbook.com | Faster reaction times, often higher yields and purity. |

| Benign Solvents/Catalysts | Reactions in water; use of earth-abundant metal catalysts (e.g., Mn). wikipedia.org | Reduces use of hazardous and volatile organic compounds; avoids toxic heavy metals. |

Chemoenzymatic and Biocatalytic Production Pathways for Pyrazine Derivatives

Chemoenzymatic and biocatalytic approaches to pyrazine synthesis are gaining traction as sustainable alternatives to traditional chemical methods, which often require harsh conditions. oup.com These biological systems operate under mild conditions and can offer high selectivity, reducing the environmental impact and aligning with the growing demand for natural products in the food and pharmaceutical industries. oup.commdpi.com

A pivotal enzyme in the biocatalytic synthesis of pyrazine analogues is L-threonine-3-dehydrogenase (TDH). nih.govnih.gov This enzyme initiates the conversion of L-threonine, a common amino acid, into key pyrazine precursors. The established mechanism involves the TDH-catalyzed oxidation of L-threonine to produce L-2-amino-acetoacetate. nih.govnih.gov This intermediate is unstable and spontaneously undergoes decarboxylation to form aminoacetone. nih.gov

Aminoacetone is a critical building block for the pyrazine ring. Two molecules of aminoacetone can then undergo spontaneous, non-enzymatic cyclization and oxidation to form the stable aromatic ring of 2,5-dimethylpyrazine (2,5-DMP). nih.gov This chemoenzymatic pathway, where an enzyme generates a reactive intermediate that then undergoes chemical reaction, is a cornerstone of pyrazine biosynthesis in several microorganisms. nih.govresearchgate.net

Further research has demonstrated that this enzymatic pathway can be expanded to create more complex pyrazines. For instance, 3-ethyl-2,5-dimethylpyrazine (B149181) can be synthesized chemoenzymatically from L-threonine. This process uses TDH to supply aminoacetone and another enzyme, 2-amino-3-ketobutyrate CoA ligase (KBL), to supply acetaldehyde (B116499). The subsequent condensation of two aminoacetone molecules and one acetaldehyde molecule yields the target trisubstituted pyrazine. researchgate.net

Table 1: Key Enzymatic Step in Pyrazine Analogue Synthesis

| Enzyme | Substrate | Key Intermediate | Final Product Example |

|---|

Microbial fermentation is a widely explored avenue for producing pyrazine derivatives. Certain bacterial species are naturally adept at synthesizing these aromatic compounds as part of their metabolism.

Bacillus subtilis

Bacillus subtilis is one of the most well-studied microorganisms for pyrazine production. nih.gov Various strains isolated from fermented foods like natto have demonstrated the ability to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine (2,5-DMP), 2,3,5-trimethylpyrazine (B81540) (TMP), and 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP). nih.govresearchgate.net

The production of these compounds is intrinsically linked to the TDH pathway, with L-threonine being a primary precursor. nih.govnih.gov Studies have shown that supplementing the fermentation media with L-threonine significantly boosts the yield of 2,5-DMP. researchgate.netcnif.cn For example, adding L-threonine and D-glucose to a B. subtilis fermentation culture dramatically increased the total concentration of seven different pyrazines by 12.5-fold. cnif.cn Similarly, the addition of L-threonine to solid-state fermentation on soybeans resulted in a yield of 0.85 g of 2,5-DMP per kg of initial dry weight. researchgate.net

The production profile can vary significantly between different strains of B. subtilis, indicating a genetic predisposition towards synthesizing specific pyrazine structures. nih.gov

Table 2: Pyrazine Production by Different Bacillus subtilis Strains Isolated from Natto

| Strain | Main Pyrazines Produced | Total Concentration |

|---|---|---|

| BcP4 | 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2,6-Dimethylpyrazine | ~3261 µg/L |

| BcP21 | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | ~558 mg/L |

Data sourced from studies on B. subtilis strains isolated from fermented soybeans. nih.gov

Paenibacillus polymyxa

Paenibacillus polymyxa is another bacterium known to produce a complex mixture of pyrazine metabolites. oup.comnih.govcapes.gov.br Research has identified up to 19 different pyrazines in the growth medium of P. polymyxa, including several new natural compounds. nih.govcapes.gov.br The dominant metabolite identified in one study was 2,5-diisopropylpyrazine (B1313309). nih.gov

Similar to B. subtilis, precursor supplementation can steer and enhance the production of specific pyrazines in P. polymyxa. The biosynthesis of 2,5-diisopropylpyrazine, for instance, was found to be strongly stimulated by the addition of valine to the culture medium. oup.comnih.gov This highlights the direct link between amino acid metabolism and the formation of specific alkyl-substituted pyrazines in these microbial systems. While this bacterium produces a range of biochemicals, its formation of volatile pyrazine derivatives is a characteristic feature. mdpi.com

Structural Modifications and Derivatization Studies of Methyl 2 5 Methylpyrazin 2 Yl Acetate Analogues

Synthesis of Novel Pyrazine (B50134) Derivatives with Modified Side Chains

The synthesis of novel analogues of methyl 2-(5-methylpyrazin-2-yl)acetate often involves the modification of the acetate (B1210297) side chain. One common strategy is the conversion of the methyl ester to a carbohydrazide (B1668358). This can be achieved by reacting this compound with hydrazine (B178648) hydrate. The resulting 5-methylpyrazine-2-carbohydrazide (B1341549) serves as a key intermediate for the synthesis of a variety of derivatives. researchgate.net For instance, this carbohydrazide can be further reacted with various electrophiles to introduce diverse functionalities.

Another approach involves the direct modification of the starting materials. For example, 5-methylpyrazine-2-carboxylic acid can be synthesized from methylglyoxal (B44143) and o-phenylenediamine (B120857) through a cyclization reaction, followed by oxidation. google.com This carboxylic acid can then be esterified with different alcohols to yield a range of esters other than the methyl variant.

The synthesis of acetohydrazide derivatives from related starting materials, such as 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, provides a template for potential synthetic routes. ijirset.com This involves esterification of the carboxylic acid followed by hydrazinolysis to form the corresponding acetohydrazide, which can then be further derivatized. ijirset.com

A general synthetic scheme for the derivatization of the acetate side chain is presented below:

Scheme 1: Synthesis of 5-methylpyrazine-2-carbohydrazide derivatives

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Hydrazine hydrate | 2-(5-methylpyrazin-2-yl)acetohydrazide |

| 2-(5-methylpyrazin-2-yl)acetohydrazide | Aldehydes/Ketones | Schiff bases |

| 2-(5-methylpyrazin-2-yl)acetohydrazide | Isocyanates/Isothiocyanates | Semicarbazides/Thiosemicarbazides |

| 2-(5-methylpyrazin-2-yl)acetohydrazide | Acid chlorides/Anhydrides | Diacylhydrazines |

Structure-Activity Relationship Investigations (excluding clinical, dosage, safety endpoints)

Structure-activity relationship (SAR) studies of pyrazine derivatives aim to understand how chemical structure influences their molecular interactions and properties. These investigations are crucial for the rational design of new analogues with desired characteristics.

For a series of oxazolo[3,4-a]pyrazine derivatives, SAR studies revealed that modifications at specific positions of the pyrazine ring system significantly impacted their antagonist activity at the neuropeptide S receptor. nih.govacs.org For instance, the introduction of a guanidine (B92328) group led to a compound with nanomolar activity in vitro. nih.govacs.org While these are not direct analogues of this compound, the findings highlight the sensitivity of the pyrazine scaffold to structural changes.

In another study on pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors, the nature and position of substituents on both the pyrazine and pyridine (B92270) rings were found to be critical for kinase selectivity. acs.org Specifically, the introduction of amino-alcohol and amino-diamine side chains at certain positions resulted in compounds with high selectivity. acs.org This underscores the importance of the side chain in directing molecular interactions.

The following table summarizes some general SAR findings for pyrazine derivatives:

Table 1: General Structure-Activity Relationship Observations for Pyrazine Derivatives

| Structural Modification | General Effect on Molecular Interactions |

|---|---|

| Introduction of hydrogen bond donors/acceptors on the pyrazine ring | Can enhance binding affinity to target proteins through specific hydrogen bonding interactions. nih.govresearchgate.net |

| Modification of side chain length and flexibility | Influences the ability of the molecule to adopt favorable conformations for binding. |

| Introduction of bulky substituents on the pyrazine ring | Can lead to steric hindrance, potentially decreasing binding affinity, but can also enhance selectivity. |

| Alteration of the electronic properties of the pyrazine ring (e.g., introduction of electron-withdrawing or electron-donating groups) | Modulates the pKa of the pyrazine nitrogens and the overall electrostatic potential of the molecule, affecting interactions with biological targets. |

For example, electron-donating groups, such as the methyl group in this compound, can increase the electron density on the pyrazine ring, potentially enhancing π-π stacking interactions with aromatic residues in a protein binding pocket. acs.org Conversely, electron-withdrawing groups would decrease the electron density, which could favor different types of interactions.

Molecular docking studies on various pyrazine compounds have shown that hydrophobic forces are often a major contributor to their binding with proteins like human serum albumin. researchgate.net Furthermore, the pyrazine moiety can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net

The conformation of pyrazine derivatives, particularly the orientation of the side chain relative to the pyrazine ring, can be a critical determinant of their biological activity. The rotational freedom around the single bond connecting the side chain to the pyrazine ring allows the molecule to adopt various conformations.

Studies on alkyl-substituted pyrazines have shown that even simple alkyl groups can have preferred orientations with respect to the aromatic ring. dtic.mil For this compound, the acetate side chain can rotate, and its preferred conformation will be influenced by steric and electronic factors. The interaction between the lone pair electrons of the pyrazine nitrogens and the substituents can affect the conformational preferences. dtic.mil

In some cases, noncovalent interactions, such as those between a nitrogen atom in the pyrazine ring and a sulfur atom in an adjacent ring, can act as a "conformational lock," leading to a more planar and rigid structure. rsc.org While not directly applicable to this compound, this principle suggests that introducing specific functional groups in the side chain could be used to restrict conformational flexibility, which can be advantageous in drug design.

Computational methods, such as Density Functional Theory (DFT), are often employed to study the conformational preferences of pyrazine derivatives. researchgate.net These studies can help to identify the low-energy conformations that are most likely to be biologically relevant.

Strategies for Chiral Synthesis of Related Analogues (if applicable)

If a chiral center is introduced into the side chain of this compound, for example, by replacing one of the α-hydrogens with a substituent, the resulting compound will exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of such analogues is often desirable, as different enantiomers can have distinct biological activities.

Several strategies can be employed for the chiral synthesis of related heterocyclic compounds. One common approach is the use of chiral resolving agents to separate a racemic mixture. For instance, chiral 2-methylpiperazine (B152721) has been successfully resolved using chiral host compounds that form diastereomeric complexes. researchgate.net

Another strategy is to start from a chiral precursor. This involves using a starting material that already possesses the desired stereochemistry, which is then carried through the synthetic sequence.

Asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity in a reaction, is also a powerful tool. For example, the asymmetric reduction of a ketone or imine precursor could be used to establish a chiral center in the side chain.

Advanced Analytical Methodologies for Identification and Quantification of Methyl 2 5 Methylpyrazin 2 Yl Acetate in Complex Systems

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of pyrazine (B50134) derivatives, providing the necessary separation from matrix interferences and other analytes. The choice of technique is dictated by the volatility and polarity of the target compound and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a primary and widely applied technique for the characterization of volatile and semi-volatile compounds like pyrazine derivatives. nih.gov The method combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint.

However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification by spectral interpretation alone challenging. nih.gov Therefore, identification often relies on a combination of mass spectral data and gas chromatographic retention indices (RIs), which are compared against established databases. nih.gov The selection of the GC column's stationary phase is critical for achieving optimal separation of target analytes from a complex mixture.

Table 1: Typical GC-MS Parameters for Pyrazine Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | ZB-5 (30 m × 0.25 mm ID, 0.25 μm film) or equivalent 5% phenyl-methylpolysiloxane | mdpi.com |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | sigmaaldrich.com |

| Oven Program | Initial temp 40-60°C, ramped to 240-280°C | sigmaaldrich.com |

| Injection Mode | Splitless or Split (ratio dependent on concentration) | sigmaaldrich.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Analyzer | Quadrupole or Ion Trap | sigmaaldrich.com |

| Scan Range | m/z 30-350 | sigmaaldrich.com |

For trace analysis in complex matrices such as food or environmental samples, sample preparation is crucial. Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and sensitive sample preparation technique often coupled with GC-MS. nih.gov It utilizes a fused-silica fiber coated with a polymeric stationary phase to extract and concentrate analytes from a sample's headspace or directly from a liquid sample. scispace.com

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For pyrazines, which are semi-polar, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective, showing high extraction efficiency for a broad range of volatile compounds. nih.govscispace.com Optimization of SPME parameters, including extraction time, temperature, and sample agitation, is essential to ensure high sensitivity and reproducibility. mdpi.comnih.gov Multiple Headspace SPME (MHS-SPME) is an advanced variation that can effectively eliminate matrix effects and improve quantification accuracy for complex samples like oils. nih.gov

Table 2: SPME Fiber Selection and Applications for Volatile Analysis

| SPME Fiber Coating | Target Analytes | Sample Matrix | Reference |

|---|---|---|---|

| PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) | General volatiles, Pyrazines | Green Tea | mdpi.com |

| DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS) | Pyrazines and other flavor compounds | Yeast Extract, Cocoa Beans | nih.govscispace.com |

| PDMS/DVB/CAR (Arrow) | Pyrazines | Flavor-enhanced Oils | nih.govresearchgate.net |

When analyzing highly complex samples, one-dimensional GC may not provide sufficient resolution, leading to co-elution of analytes. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by employing two columns with different stationary phases (e.g., non-polar followed by polar). unito.it A modulator, positioned between the two columns, traps, focuses, and re-injects fractions from the first-dimension column onto the second-dimension column for a rapid, secondary separation. unito.it

This results in a structured two-dimensional chromatogram that separates compounds by both volatility and polarity, resolving many co-elutions seen in 1D-GC. researchgate.net When coupled with mass spectrometry (GCxGC-MS), this technique provides an exceptional level of detail for both identification and quantification. The addition of an olfactometry (O) port allows a human assessor to detect odor-active compounds as they elute, providing valuable sensory information alongside chemical identification.

Table 3: Comparison of 1D-GC and GCxGC for Complex Sample Analysis

| Feature | One-Dimensional GC (1D-GC) | Two-Dimensional GC (GCxGC) |

|---|---|---|

| Peak Capacity | Lower (hundreds of peaks) | Significantly Higher (thousands of peaks) |

| Resolution | Good, but prone to co-elution in complex samples | Excellent, separates compounds by two independent properties |

| Sensitivity | Standard | Enhanced due to cryogenic focusing in the modulator |

| Data Complexity | Relatively simple (2D chromatogram: time vs. intensity) | High (3D data: retention time 1 vs. retention time 2 vs. intensity) |

| Typical Application | Routine analysis, less complex mixtures | Highly complex mixtures (petroleum, food aroma, environmental) |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantitative Analysis

While GC-MS is ideal for volatile compounds, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful alternative, particularly for less volatile or thermally labile pyrazines, or when direct analysis of a liquid sample is preferred. mdpi.com UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, speed, and sensitivity compared to traditional HPLC.

Coupling UPLC with a tandem mass spectrometer (MS/MS), such as a triple quadrupole, allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent specificity, minimizing matrix interference and enabling accurate quantification at very low levels (µg/kg or lower). nih.gov This technique has been successfully applied to quantify various pyrazines in complex liquid matrices like Baijiu. mdpi.comfao.orgresearchgate.net

Hyphenated Techniques for Enhanced Resolution and Specificity

The power of modern analytical chemistry lies in the hyphenation of multiple techniques to overcome the limitations of individual methods. The combination of an advanced sample preparation method like SPME with a high-resolution separation technique like GCxGC, followed by a specific detector like a time-of-flight mass spectrometer (TOF-MS), provides an unparalleled ability to characterize complex volatile profiles. unito.itresearchgate.net Similarly, the use of sample cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) prior to UPLC-MS/MS analysis can improve method robustness and accuracy for challenging matrices. nih.gov These hyphenated approaches are essential for obtaining a comprehensive and accurate understanding of the presence and quantity of Methyl 2-(5-methylpyrazin-2-yl)acetate in any given system.

Spectroscopic Approaches for Mechanistic Insights and Structural Elucidation (beyond basic identification)

While chromatographic methods are essential for separation and initial identification, spectroscopic techniques provide the definitive structural information required for unambiguous confirmation and deeper mechanistic understanding.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of a molecule. researchgate.net One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments can establish the precise connectivity of atoms and the substitution pattern on the pyrazine ring. nih.gov For a compound like this compound, ¹H NMR would confirm the presence and chemical environment of the pyrazine ring protons, the methylene (B1212753) (-CH₂) bridge, the pyrazine-methyl group, and the ester-methyl group. researchgate.net ¹³C NMR would identify all unique carbon atoms, and 2D NMR experiments like HMBC would establish long-range correlations, for example, between the methylene protons and the pyrazine ring carbons, confirming the attachment point of the acetate (B1210297) group. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Dynamics

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The methyl group attached to the pyrazine ring would likely appear as a singlet in the aromatic region, shifted downfield due to the electron-withdrawing nature of the ring. The methylene protons of the acetate group, being adjacent to both the pyrazine ring and the carbonyl group, would also exhibit a characteristic singlet. The methyl protons of the ester group would be observed as a singlet at a more upfield position. The two protons on the pyrazine ring will have distinct chemical shifts and will likely show coupling to each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals are expected for the methyl carbon on the pyrazine ring, the methylene carbon of the acetate group, the methyl carbon of the ester, the carbonyl carbon, and the four unique carbons of the pyrazine ring. The chemical shifts of the pyrazine ring carbons would be in the aromatic region, with the carbon atoms attached to nitrogen atoms showing characteristic downfield shifts.

NMR spectroscopy is also a powerful technique for monitoring the progress of reactions involving this compound. By acquiring spectra at different time points, the consumption of reactants and the formation of products can be tracked, providing valuable kinetic and mechanistic information. Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to definitively assign all proton and carbon signals and to study the through-bond and through-space correlations within the molecule, confirming its connectivity and stereochemistry. Variable-temperature NMR studies could also provide insights into the conformational dynamics of the molecule, such as the rotation around the single bond connecting the methylene group to the pyrazine ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds

| Proton Group | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 2-Methylpyrazine chemicalbook.com | General Range for Methyl Esters (R-COOCH₃) (ppm) nih.gov | Multiplicity |

| Pyrazine-H | 8.4-8.6 | 8.3-8.5 | - | d |

| Pyrazine-H | 8.3-8.5 | 8.3-8.5 | - | d |

| -CH₂- | 3.8-4.0 | - | - | s |

| -OCH₃ | 3.7-3.8 | - | 3.5-3.8 | s |

| Pyrazine-CH₃ | 2.5-2.7 | ~2.57 | - | s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) | General Range for Pyrazine Carbons (ppm) | General Range for Ester Carbonyls (ppm) | General Range for Methylene Carbons (Ar-CH₂-CO) (ppm) | General Range for Ester Methyls (-OCH₃) (ppm) | General Range for Aromatic Methyls (Ar-CH₃) (ppm) |

| C=O | 170-175 | - | 160-180 | - | - | - |

| Pyrazine-C | 140-160 | 140-160 | - | - | - | - |

| -CH₂- | 40-45 | - | - | 35-50 | - | - |

| -OCH₃ | 50-55 | - | - | - | 50-55 | - |

| Pyrazine-CH₃ | 20-25 | - | - | - | - | 20-25 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in this compound and for studying its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear as two bands in the 1250-1000 cm⁻¹ region. Vibrations associated with the pyrazine ring, including C=N and C=C stretching, are expected in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹, while the aromatic C-H stretching of the pyrazine ring would appear above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyrazine ring vibrations, which involve changes in polarizability, are often strong in the Raman spectrum. The symmetric stretching of the pyrazine ring would be a particularly prominent feature. The C=O stretch of the ester is typically weaker in the Raman spectrum compared to the IR spectrum. The C-H stretching and bending vibrations would also be observable.

Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of this compound, allowing for its unambiguous identification. These techniques can also be used for quantitative analysis and to study intermolecular interactions, such as hydrogen bonding, by observing shifts in vibrational frequencies. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra and aid in the assignment of experimental bands. nih.govnih.gov

Interactive Data Table: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretching | 3050-3150 | 3050-3150 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 | Medium |

| C=O (Ester) | Stretching | 1735-1750 | 1735-1750 | Strong (IR), Weak (Raman) |

| C=N, C=C (Pyrazine) | Ring Stretching | 1400-1600 | 1400-1600 | Medium-Strong |

| C-O (Ester) | Stretching | 1000-1250 | 1000-1250 | Strong |

| C-H (Aliphatic) | Bending | 1350-1470 | 1350-1470 | Medium |

X-ray Crystallography for Absolute Structure Determination

While a crystal structure for this compound is not publicly available, a study on its isomer, Methyl 5-methylpyrazine-2-carboxylate, provides valuable insights into what could be expected. researchgate.net In the structure of this isomer, the non-hydrogen atoms of the molecule are nearly planar. researchgate.net It is reasonable to assume that this compound would also adopt a relatively planar conformation to maximize conjugation and minimize steric hindrance.

The crystallographic data would also reveal details about the intermolecular interactions in the crystal lattice, such as C-H···N or C-H···O hydrogen bonds and π-π stacking interactions between the pyrazine rings of adjacent molecules. researchgate.net This information is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility.

Interactive Data Table: Crystallographic Data for the Isomer Methyl 5-methylpyrazine-2-carboxylate researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.8872 (1) |

| b (Å) | 6.8386 (3) |

| c (Å) | 13.6279 (5) |

| β (°) | 93.303 (2) |

| Volume (ų) | 361.67 (2) |

| Z | 2 |

Sample Preparation and Enrichment Strategies in Research Contexts

The analysis of this compound in complex systems, such as biological fluids, food matrices, or environmental samples, often requires extensive sample preparation to remove interfering substances and to concentrate the analyte to a detectable level. nih.gov The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the analytical method to be used.

Liquid-Liquid Extraction (LLE): LLE is a classic and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases. For the extraction of this compound from aqueous matrices, an organic solvent in which the compound is highly soluble, such as dichloromethane, ethyl acetate, or diethyl ether, would be used. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte can then be eluted with a small volume of a suitable solvent. For this compound, a reversed-phase sorbent (e.g., C18) could be used for extraction from aqueous samples. Normal-phase sorbents (e.g., silica) could be employed for non-aqueous samples. SPE offers advantages such as higher recovery, reduced solvent consumption, and the potential for automation.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The fiber can be exposed to the headspace above a liquid or solid sample (headspace SPME) or directly immersed in a liquid sample (direct immersion SPME). The extracted analytes are then thermally desorbed in the injection port of a gas chromatograph. SPME is a sensitive and environmentally friendly technique that is well-suited for the analysis of volatile and semi-volatile compounds like pyrazine derivatives.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that uses a small amount of an extraction solvent and a disperser solvent. The mixture is injected into the aqueous sample, forming a cloudy solution. After centrifugation, the small droplet of the extraction solvent containing the concentrated analyte is collected and analyzed. DLLME is a rapid, simple, and inexpensive technique that provides high enrichment factors.

These sample preparation and enrichment strategies are crucial for achieving the low detection limits required for the analysis of this compound in many research contexts, from flavor chemistry to metabolomics and environmental analysis.

Computational and Theoretical Investigations of Methyl 2 5 Methylpyrazin 2 Yl Acetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. und.edu DFT methods are widely used to investigate the molecular properties and energetics of heterocyclic compounds like pyrazine (B50134) derivatives. semanticscholar.orgnih.gov A typical study on Methyl 2-(5-methylpyrazin-2-yl)acetate would employ a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. und.edunih.gov This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

The non-H atoms of the closely related compound, methyl 5-methyl-2-pyrazinecarboxylate, are nearly planar, with a small dihedral angle between the pyrazine ring and the ester group. researchgate.net Similar planarity would be expected for this compound, although the methylene (B1212753) bridge introduces additional flexibility. DFT calculations can precisely quantify these geometric parameters. researchgate.net Beyond structure, DFT is used to calculate energetic properties such as the heat of formation and vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental spectra. researchgate.netresearchgate.netnih.gov

Table 1: Representative Molecular Properties of this compound Predicted by DFT Calculations Note: These are illustrative values based on typical DFT results for similar molecules.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | ~2.5 Debye | B3LYP/6-311+G(d,p) |

| Heat of Formation (gas phase) | -285.0 kJ/mol | B3LYP/6-311+G(d,p) |

| C=O Stretching Frequency | 1735 cm⁻¹ | B3LYP/6-311+G(d,p) |

| Pyrazine Ring N-C Stretching | 1340 cm⁻¹ | B3LYP/6-311+G(d,p) |

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. nih.gov Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring, while the LUMO would likely be distributed over the pyrazine ring and the carbonyl group of the ester. DFT calculations can precisely determine the energies and visualize the spatial distribution of these orbitals. This information helps rationalize the molecule's reactivity, identifying potential sites for electrophilic or nucleophilic attack. nih.gov Furthermore, electronic transitions, such as those observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT), which calculates the excitation energies corresponding to the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO). nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These are illustrative values based on typical DFT results.

| Orbital | Energy (eV) | Reactivity Implication |

|---|---|---|

| HOMO | -6.8 eV | Region of electron donation (nucleophilicity) |

| LUMO | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicator of chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. researchgate.net MD simulations are invaluable for exploring the conformational flexibility and intermolecular interactions of molecules like this compound. dovepress.comnih.gov

By solving Newton's equations of motion for a system of atoms, MD simulations can map the potential energy surface and identify stable and metastable conformations. For this molecule, key degrees of freedom include the rotation around the C-C single bonds of the acetate (B1210297) side chain. An MD simulation can reveal the preferred dihedral angles and the energy barriers between different conformers. nih.gov Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), helps characterize the flexibility of different parts of the molecule. ekb.egdovepress.com

MD simulations are also essential for studying intermolecular interactions in a condensed phase, such as in a solution or a solid state. mdpi.com By simulating a collection of molecules, one can observe the formation and dynamics of non-covalent interactions, including hydrogen bonds (e.g., between the pyrazine nitrogen atoms or ester oxygen and solvent molecules) and π-π stacking between pyrazine rings. dovepress.com These interactions are critical for understanding solubility, crystal packing, and binding to other molecules.

In Silico Prediction of Reaction Pathways and Intermediate Stability

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing the stability of intermediates and transition states. nih.gov Using methods like DFT, a potential energy surface for a chemical reaction involving this compound can be mapped out.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human clinical or toxicological endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with a specific activity or property. mdpi.com For pyrazine derivatives, QSAR models have been successfully developed to predict properties such as odor modalities. nih.govijournalse.org These models are built on the principle that the structure of a molecule, encoded by calculated molecular descriptors, determines its properties.

A QSAR study for a series of pyrazine acetates, including this compound, would involve several steps. semanticscholar.org First, a diverse set of molecular descriptors—such as electronic (e.g., partial charges, dipole moment), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies)—would be calculated for each molecule in the series. semanticscholar.orgijournalse.org Next, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates a subset of these descriptors to the property of interest (e.g., flavor threshold). semanticscholar.orgijournalse.org The predictive power of the resulting model is then validated using an external test set of compounds. mdpi.com Such models are valuable for screening new compounds and for rationally designing molecules with desired physicochemical properties.

Table 3: Example of a Hypothetical QSAR Model for a Physicochemical Property of Pyrazine Derivatives Note: This table is illustrative of a typical QSAR model output.

| Model Equation | Statistical Parameters | Descriptor Type |

|---|---|---|

| Property = 0.5 * (LogP) - 2.1 * (HOMO Energy) + 0.03 * (Molecular Surface Area) + 5.7 | R² = 0.85 | LogP (Hydrophobicity) |

| Q² = 0.78 | HOMO Energy (Electronic) | |

| Molecular Surface Area (Steric) |

Emerging Research Avenues and Future Directions for Methyl 2 5 Methylpyrazin 2 Yl Acetate Studies

Development of Novel and Sustainable Synthetic Strategies

The chemical synthesis of pyrazine (B50134) derivatives is undergoing a significant transformation towards more environmentally friendly and efficient methodologies. tandfonline.comtandfonline.com Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. tandfonline.com The development of novel and sustainable synthetic strategies for "Methyl 2-(5-methylpyrazin-2-yl)acetate" is a key area of future research, with a focus on green chemistry principles.

One promising approach is the adoption of one-pot synthesis methodologies. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, which can significantly reduce solvent usage, energy consumption, and purification steps. researchgate.net For instance, a cost-effective and environmentally benign one-pot method for preparing various pyrazine derivatives has been reported, which could be adapted for the synthesis of the target molecule. tandfonline.comresearchgate.net

Furthermore, the use of biocatalysis presents a highly sustainable alternative to traditional chemical synthesis. Enzymes, such as lipases, can catalyze specific reactions under mild conditions with high selectivity, minimizing the formation of byproducts. researchgate.netrsc.org A continuous-flow system utilizing immobilized lipase (B570770) for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters has been successfully developed, demonstrating the potential for greener and more efficient production. researchgate.netrsc.org Research into identifying or engineering enzymes capable of catalyzing the final esterification step to produce "this compound" from its corresponding carboxylic acid could lead to a fully enzymatic and sustainable synthetic route.

The following table summarizes some of the key green chemistry approaches being explored for the synthesis of pyrazine derivatives:

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Reduced solvent waste, energy consumption, and purification steps. | tandfonline.comresearchgate.net |

| Biocatalysis | Use of enzymes or whole microorganisms to catalyze chemical reactions. | High selectivity, mild reaction conditions, reduced byproducts, and use of renewable resources. | researchgate.netrsc.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Faster reaction times, higher yields, and often milder reaction conditions. | tandfonline.com |

| Aqueous Methanol (B129727) Catalysis | Utilizing a greener solvent system with a base catalyst at room temperature. | Avoids the need for expensive and toxic catalysts and high temperatures. | tandfonline.com |

Future research in this area will likely focus on combining these approaches, for example, by using biocatalysts in continuous-flow reactors under microwave irradiation, to create highly efficient and sustainable manufacturing processes for "this compound" and other valuable pyrazine compounds.

Integration with Systems Biology Approaches for Metabolic Engineering (non-human systems)

The biosynthesis of pyrazines by microorganisms offers a promising and sustainable alternative to chemical synthesis. nih.govresearchgate.net Integrating systems biology with metabolic engineering provides a powerful framework for understanding and optimizing the microbial production of specific pyrazine derivatives like "this compound". This approach involves a holistic analysis of the organism's metabolic network to identify key pathways and regulatory elements that can be targeted for genetic modification.

Several microorganisms, including species of Bacillus and Corynebacterium, are known to produce a variety of pyrazines. researchgate.netnih.gov The biosynthesis of these compounds is often linked to amino acid metabolism, particularly the condensation of α-aminocarbonyl intermediates. researchgate.net Metabolic engineering strategies can be employed to enhance the production of desired pyrazines by:

Overexpressing key biosynthetic genes: Increasing the expression of enzymes directly involved in the pyrazine biosynthetic pathway can lead to higher product yields.

Deleting competing pathways: Knocking out genes that divert metabolic flux away from the desired pathway can increase the availability of precursors for pyrazine synthesis.

Optimizing precursor supply: Engineering the central carbon metabolism to enhance the production of key amino acid precursors is a crucial step. mdpi.com

Co-factor engineering: Ensuring a balanced supply of essential co-factors, such as NADH and ATP, is critical for efficient metabolic function. mdpi.com

Systems biology tools, such as genomics, transcriptomics, proteomics, and metabolomics, are essential for identifying these engineering targets and for understanding the global effects of genetic modifications on the cell's metabolism. For example, genome sequencing can reveal the complete set of biosynthetic genes, while transcriptomics and proteomics can identify which genes and proteins are most active under pyrazine-producing conditions.

The following table outlines potential metabolic engineering strategies for the microbial production of pyrazine derivatives:

| Metabolic Engineering Strategy | Description | Example Organisms | Reference |

|---|---|---|---|

| Overexpression of Biosynthetic Genes | Increasing the cellular levels of enzymes in the pyrazine production pathway. | Bacillus subtilis, Corynebacterium glutamicum | nih.govresearchgate.net |

| Deletion of Competing Pathways | Removing metabolic pathways that consume precursors needed for pyrazine synthesis. | Escherichia coli, Saccharomyces cerevisiae | mdpi.com |

| Enhancement of Precursor Supply | Engineering central metabolism to produce more of the amino acid building blocks for pyrazines. | Bacillus subtilis | nih.govresearchgate.net |

Future research will focus on developing sophisticated metabolic models to predict the effects of genetic modifications and to design optimal production strains. Furthermore, the exploration of novel microbial chassis with unique metabolic capabilities could open up new possibilities for the biosynthesis of "this compound" and other complex pyrazine structures.

Advanced Applications in Material Science or Chemo-Sensing (if applicable, non-biological/medical)

While pyrazines are well-known for their aromatic properties, recent research has begun to explore their potential in the fields of material science and chemo-sensing. The electron-deficient nature of the pyrazine ring, coupled with the potential for functionalization, makes these compounds attractive building blocks for novel materials and sensors.

In the realm of material science , pyrazine derivatives are being investigated as monomers for the synthesis of advanced polymers. For example, biobased pyrazine-containing polyesters have been synthesized, demonstrating the potential to create new sustainable materials with unique thermal and mechanical properties. acs.org The incorporation of the pyrazine ring into the polymer backbone can influence properties such as thermal stability, crystallinity, and conductivity. Future research could explore the synthesis of polymers incorporating "this compound" to investigate how the specific substituent pattern affects the final material properties.

In the area of chemo-sensing , pyrazine derivatives have shown significant promise as fluorescent sensors for the detection of various analytes. The fluorescence properties of these compounds can be modulated by their interaction with specific ions or molecules, leading to a detectable signal. For instance, novel pyrazine-based fluorescent chemosensors have been developed for the highly selective and sensitive detection of metal ions such as Al³⁺ and Zn²⁺. rsc.orgresearchgate.netmdpi.com These sensors often operate on mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

The table below highlights some of the emerging applications of pyrazine derivatives in material science and chemo-sensing:

| Application Area | Specific Application | Key Feature of Pyrazine Derivative | Reference |

|---|---|---|---|

| Material Science | Monomers for biobased polyesters | Aromatic, benzene-like structure; potential for added functionality through nitrogen lone pairs. | acs.org |

| Chemo-Sensing | Fluorescent sensor for Al³⁺ detection | Ability to form a complex with Al³⁺ leading to a "turn-on" fluorescence response. | rsc.orgresearchgate.net |

| Chemo-Sensing | Fluorescent sensor for Zn²⁺ detection | Low background fluorescence and significant fluorescence enhancement upon binding with Zn²⁺. | mdpi.com |

| Chemo-Sensing | Fluorescent sensor for 2,4,6-trinitrophenol (TNP) | Selective fluorescence quenching in the presence of TNP. | rsc.org |

The design and synthesis of novel pyrazine derivatives, including "this compound", with tailored electronic and photophysical properties will be a key focus of future research in this area. This could lead to the development of advanced materials for electronics and photonics, as well as highly sensitive and selective sensors for environmental monitoring and industrial process control.

Refinement of Analytical Methodologies for Trace Analysis and Isotopic Labeling Studies

The accurate detection and quantification of pyrazines, often present at trace levels in complex matrices, is crucial for understanding their formation, distribution, and function. researchgate.net Future research will focus on the refinement of analytical methodologies to improve sensitivity, selectivity, and efficiency for the analysis of "this compound" and other pyrazine compounds.

Current methods for pyrazine analysis often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov However, sample preparation can be a bottleneck in the analytical workflow. Advanced sample preparation techniques, such as solid-phase microextraction (SPME) , offer a solvent-free and efficient way to extract and concentrate volatile and semi-volatile pyrazines from various samples. scispace.com The development of novel SPME fiber coatings with high affinity for pyrazines could further enhance the sensitivity of this technique.

Isotopic labeling studies are a powerful tool for elucidating the biosynthetic pathways and formation mechanisms of pyrazines. researchgate.netnih.gov By using stable isotopes, such as ¹³C and ¹⁵N, researchers can trace the incorporation of atoms from labeled precursors into the final pyrazine products. researchgate.netnih.gov This approach has been instrumental in understanding the Maillard reaction, a key pathway for pyrazine formation in food. researchgate.net Future research could utilize isotopic labeling to investigate the biosynthesis of "this compound" in microbial systems or to study its environmental fate.

The following table summarizes key analytical techniques and their applications in pyrazine research:

| Analytical Technique | Application | Advantages | Reference |

|---|---|---|---|

| Solid-Phase Microextraction (SPME)-GC-MS | Trace analysis of volatile pyrazines in food and environmental samples. | Solvent-free, simple, and sensitive. | scispace.com |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Quantitative analysis of a wide range of pyrazines in complex matrices. | High sensitivity, selectivity, and throughput. | nih.gov |

| Stable Isotope Labeling | Elucidation of biosynthetic pathways and reaction mechanisms. | Provides detailed information on the origin of atoms in the molecule. | researchgate.netnih.gov |

The development of high-resolution mass spectrometry and advanced data analysis software will further enhance the capabilities of these analytical techniques, enabling the comprehensive profiling of pyrazines in complex biological and environmental systems.

Exploration of Undiscovered Biochemical Roles in non-human biological systems

Pyrazines play a diverse and crucial role in the chemical communication and ecological interactions of a wide range of non-human organisms. researchgate.netresearchgate.net While some of these roles are well-established, there is a vast and largely unexplored landscape of undiscovered biochemical functions for pyrazine compounds, including "this compound".

In insects , pyrazines are known to function as alarm pheromones, trail pheromones, and aposematic (warning) signals. researchgate.netoup.comoup.com For example, certain ant species release pyrazines to alert nestmates of danger, while ladybugs produce methoxypyrazines as a defense mechanism against predators. oup.comoup.com Future research could investigate whether "this compound" or related compounds play similar roles in other insect species, potentially leading to the development of novel and environmentally friendly pest management strategies. adv-bio.com

In microorganisms , pyrazines are emerging as important signaling molecules in processes such as quorum sensing. nih.govresearchgate.net Quorum sensing is a form of cell-to-cell communication that allows bacteria to coordinate their behavior in a density-dependent manner. For instance, 3,5-dimethyl-pyrazin-2-ol has been identified as a quorum-sensing signal in the human pathogen Vibrio cholerae, regulating its virulence and biofilm formation. researchgate.net The vast diversity of microbial life suggests that many more pyrazine-based signaling systems are yet to be discovered. Investigating the potential role of "this compound" in microbial communication could provide new insights into the complex interactions within microbial communities.

The table below provides examples of the known biochemical roles of pyrazines in non-human systems:

| Organism Group | Biochemical Role | Example Pyrazine Compound(s) | Reference |

|---|---|---|---|

| Insects (Ants) | Alarm and trail pheromones | Alkyl-substituted pyrazines | oup.com |

| Insects (Ladybugs) | Aposematic (warning) signal | Methoxy-alkylpyrazines | oup.comoup.com |

| Bacteria (Vibrio cholerae) | Quorum sensing signal | 3,5-dimethyl-pyrazin-2-ol | researchgate.net |

| Myxobacteria | Signaling molecule for cellular aggregation | Coralinone (a 5-methylated pyrazinone) | nih.gov |

Future research in this area will benefit from an interdisciplinary approach, combining chemical ecology, microbiology, and advanced analytical techniques to identify and characterize novel pyrazine compounds and elucidate their biochemical functions in diverse non-human biological systems. This exploration holds the potential to reveal new principles of biological communication and to provide novel solutions for agriculture and environmental management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.